molecular formula C13H18O B8626501 Benzene, 1,2,5-trimethyl-3-[(2-methyl-2-propenyl)oxy]- CAS No. 142874-36-0

Benzene, 1,2,5-trimethyl-3-[(2-methyl-2-propenyl)oxy]-

Cat. No. B8626501
CAS RN: 142874-36-0
M. Wt: 190.28 g/mol
InChI Key: FIEOTCVRSXCBDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1,2,5-trimethyl-3-[(2-methyl-2-propenyl)oxy]- is a useful research compound. Its molecular formula is C13H18O and its molecular weight is 190.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 1,2,5-trimethyl-3-[(2-methyl-2-propenyl)oxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1,2,5-trimethyl-3-[(2-methyl-2-propenyl)oxy]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

142874-36-0

Product Name

Benzene, 1,2,5-trimethyl-3-[(2-methyl-2-propenyl)oxy]-

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1,2,5-trimethyl-3-(2-methylprop-2-enoxy)benzene

InChI

InChI=1S/C13H18O/c1-9(2)8-14-13-7-10(3)6-11(4)12(13)5/h6-7H,1,8H2,2-5H3

InChI Key

FIEOTCVRSXCBDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(=C)C)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 100 g of 2,3,5-trimethylphenol in 500 ml of acetone was added 75 g of anhydrous potassium carbonate. After refluxing for 45 hours, the reaction mixture was filtered, concentrated under reduced pressure and diluted with diethyl ether. The mixture was extracted three times with 300 ml of 20% aqueous solution of sodium hydroxide. The combined organic extracts were washed with water, dried over anhydrous magnesium sulfate, filtered and concentrated under the reduced pressure to afford the compound of methallyl 2,3,5-trimethylphenyl ether(105 g, yield 75%) as colorless liquid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

3-bromo-2-methylpropene (29.8 g, 221 mmol) was added to a mixture of DMF (130 mL) containing 2,3,5-trimethylphenol (25.0 g, 184 mmol) and potassium carbonate (50.9 g, 368 mmol), and the resulting mixture was stirred at 80° C. for 15 hours. After cooled to room temperature, the reaction solution was distributed using ethyl acetate and water. The organic layer was washed with saturated saline, and then dried using anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the obtained residue was purified by silica gel column chromatography (hexane-ethyl acetate 50:1 to 9:1) to give 33.6 g of the title compound (yield: 96%) as an oily product.
Quantity
29.8 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
50.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
96%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.